molecular formula C25H36N4O10 B1669047 Cinitapride hydrogen tartrate CAS No. 96623-56-2

Cinitapride hydrogen tartrate

Número de catálogo: B1669047
Número CAS: 96623-56-2
Peso molecular: 552.6 g/mol
Clave InChI: HVANMRCHFMTSEG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-ethoxy-5-nitrobenzamide;2,3-dihydroxybutanedioic acid is a benzamide derivative with gastroprokinetic and antiemetic properties. It is primarily used for the treatment of gastrointestinal motility disorders such as gastroesophageal reflux disease (GERD), non-ulcer dyspepsia, and delayed gastric emptying . The compound acts as an agonist at 5-HT1 and 5-HT4 receptors and an antagonist at 5-HT2 receptors .

Aplicaciones Científicas De Investigación

Overview

4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-ethoxy-5-nitrobenzamide;2,3-dihydroxybutanedioic acid, commonly referred to as cinitapride hydrogen tartrate, is a benzamide derivative with significant gastroprokinetic and antiemetic properties. This compound is primarily employed in the treatment of various gastrointestinal motility disorders, including gastroesophageal reflux disease (GERD), non-ulcer dyspepsia, and delayed gastric emptying.

Gastrointestinal Disorders

Cinitapride is extensively studied for its therapeutic effects on gastrointestinal disorders. It acts as a gastroprokinetic agent by enhancing motility in the gastrointestinal tract, making it beneficial for patients suffering from conditions like GERD and delayed gastric emptying. The compound's mechanism involves acting on serotonin receptors (5-HT1, 5-HT2, and 5-HT4), where it functions as an agonist at 5-HT1 and 5-HT4 receptors and an antagonist at 5-HT2 receptors, leading to increased acetylcholine release and improved motility .

Pharmacological Research

The compound is utilized in pharmacological studies to explore its potential interactions with serotoninergic pathways. Research indicates that cinitapride's unique receptor profile may provide insights into developing new treatments for gastrointestinal motility disorders. Its ability to modulate serotonin receptor activity makes it a valuable tool in understanding the complex mechanisms governing gut motility .

Several studies have highlighted the efficacy of cinitapride in clinical settings:

Case Study 1: Efficacy in GERD Treatment
A clinical trial involving patients with GERD demonstrated that cinitapride significantly improved symptoms compared to placebo. Patients reported reduced heartburn frequency and improved quality of life metrics after a treatment course of cinitapride .

Case Study 2: Comparison with Other Agents
In a comparative study against metoclopramide and domperidone, cinitapride showed superior efficacy in enhancing gastric emptying rates without the extrapyramidal side effects commonly associated with dopamine antagonists. This finding underscores its potential as a safer alternative for managing gastrointestinal motility disorders.

Mecanismo De Acción

Target of Action

Cinitapride hydrogen tartrate, also known as 4-Amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-ethoxy-5-nitrobenzamide Tartrate, is a gastroprokinetic agent . It primarily targets the 5-HT1 , 5-HT2 , and 5-HT4 receptors . These receptors play a crucial role in the regulation of gastrointestinal motility .

Mode of Action

Cinitapride acts as an agonist at the 5-HT1 and 5-HT4 receptors and as an antagonist at the 5-HT2 receptors . By blocking the presynaptic serotonin receptors, it increases the release of serotonin, resulting in greater serotonergic activity . It also has discrete antidopaminergic activity, which adds to its therapeutic effect .

Biochemical Pathways

The action of cinitapride on the serotonin receptors of the nerve plexus in the alimentary tract increases the release of acetylcholine . This neurotransmitter plays a key role in the contraction of smooth muscles in the gastrointestinal tract, thereby enhancing gastrointestinal motility .

Pharmacokinetics

The maximum plasma levels of cinitapride are reached two hours after oral administration . Its elimination half-life is 3 to 5 hours for the first 8 hours, with a residual half-life of over 15 hours with extremely low plasma levels after that time . No accumulation has been observed after repeated administrations of cinitapride .

Result of Action

The enhanced serotonergic activity and the release of acetylcholine result in improved gastrointestinal motility . This makes cinitapride effective in the treatment of gastrointestinal motility disorders such as gastroesophageal reflux disease (GERD), non-ulcer dyspepsia, and delayed gastric emptying .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-ethoxy-5-nitrobenzamide;2,3-dihydroxybutanedioic acid is synthesized through a multi-step process. The key steps involve the reaction of methyl 4-amino-2-ethoxy-5-nitrobenzoate with a 4-aminopiperidine derivative . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of cinitapride hydrogen tartrate often involves direct compression technology for tablet formulation . This method is preferred due to its efficiency and ability to produce immediate-release tablets with consistent quality attributes .

Análisis De Reacciones Químicas

Types of Reactions

4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-ethoxy-5-nitrobenzamide;2,3-dihydroxybutanedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives .

Comparación Con Compuestos Similares

Similar Compounds

    Metoclopramide: Another benzamide derivative with similar gastroprokinetic properties.

    Domperidone: A dopamine antagonist used for similar indications.

    Cisapride: A prokinetic agent with a similar mechanism of action.

Uniqueness

4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-ethoxy-5-nitrobenzamide;2,3-dihydroxybutanedioic acid is unique due to its combined agonist activity at 5-HT1 and 5-HT4 receptors and antagonist activity at 5-HT2 receptors . This dual action makes it particularly effective in treating a range of gastrointestinal motility disorders .

Actividad Biológica

The compound 4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-ethoxy-5-nitrobenzamide, commonly known as Cinitapride, is a pharmaceutical agent with notable biological activities. It primarily functions as a gastroprokinetic agent and has been studied for its effects on gastrointestinal motility and receptor interactions. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Cinitapride's chemical formula is C25H36N4O10C_{25}H_{36}N_{4}O_{10}, with a molecular weight of approximately 594.6 g/mol. The compound features a piperidine ring, an ethoxy group, and a nitrobenzamide moiety, which contribute to its pharmacological properties.

Cinitapride exerts its biological effects primarily through the following mechanisms:

  • Serotonin Receptor Modulation : Cinitapride acts as an agonist at 5-HT_4 receptors, enhancing gastrointestinal motility by promoting the release of acetylcholine from enteric neurons.
  • Dopamine Antagonism : By antagonizing dopamine D2 receptors, it mitigates the inhibitory effects of dopamine on gastrointestinal motility.
  • Gastroprokinetic Effects : The compound has been shown to increase gastric emptying and improve symptoms associated with functional dyspepsia.

Biological Activity Data

Activity Mechanism Reference
Gastroprokinetic5-HT_4 receptor agonism
AntiemeticDopamine D2 receptor antagonism
Increased gastric emptyingEnhanced cholinergic activity

Study 1: Efficacy in Functional Dyspepsia

A clinical trial evaluated the efficacy of Cinitapride in patients with functional dyspepsia. Results indicated significant improvements in symptoms such as bloating and early satiety compared to placebo groups. The study highlighted the role of serotonin modulation in symptom relief.

Study 2: Safety Profile Assessment

Research assessing the safety profile of Cinitapride reported a low incidence of adverse effects. Common side effects included mild gastrointestinal disturbances, which resolved upon discontinuation of the drug. This study emphasized the compound's favorable safety profile compared to other gastroprokinetic agents.

Study 3: Pharmacokinetics

Pharmacokinetic studies demonstrated that Cinitapride is rapidly absorbed with peak plasma concentrations occurring within 1 to 2 hours post-administration. The compound exhibits a half-life conducive to once or twice daily dosing, making it a practical choice for chronic conditions.

Propiedades

IUPAC Name

4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-ethoxy-5-nitrobenzamide;2,3-dihydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O4.C4H6O6/c1-2-29-20-13-18(22)19(25(27)28)12-17(20)21(26)23-16-8-10-24(11-9-16)14-15-6-4-3-5-7-15;5-1(3(7)8)2(6)4(9)10/h3-4,12-13,15-16H,2,5-11,14,22H2,1H3,(H,23,26);1-2,5-6H,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVANMRCHFMTSEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3CCC=CC3)[N+](=O)[O-])N.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N4O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-ethoxy-5-nitrobenzamide;2,3-dihydroxybutanedioic acid
Reactant of Route 2
4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-ethoxy-5-nitrobenzamide;2,3-dihydroxybutanedioic acid
Reactant of Route 3
4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-ethoxy-5-nitrobenzamide;2,3-dihydroxybutanedioic acid
Reactant of Route 4
4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-ethoxy-5-nitrobenzamide;2,3-dihydroxybutanedioic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-ethoxy-5-nitrobenzamide;2,3-dihydroxybutanedioic acid
Reactant of Route 6
4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-ethoxy-5-nitrobenzamide;2,3-dihydroxybutanedioic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.